3-Bromo-2,4-dichloro-5-nitropyridine
Description
3-Bromo-2,4-dichloro-5-nitropyridine is a halogenated and nitro-substituted pyridine derivative. Its molecular formula is C₅HBrCl₂N₂O₂, with substituents positioned at the 2-, 3-, 4-, and 5-positions of the pyridine ring. The compound’s structure features bromine (3-position), chlorine (2- and 4-positions), and a nitro group (5-position), all of which are electron-withdrawing groups (EWGs). This configuration significantly impacts its electronic properties, solubility, and reactivity, making it a valuable intermediate in pharmaceutical and agrochemical synthesis .
Properties
IUPAC Name |
3-bromo-2,4-dichloro-5-nitropyridine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5HBrCl2N2O2/c6-3-4(7)2(10(11)12)1-9-5(3)8/h1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQVDZYQKROCNIZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C(=N1)Cl)Br)Cl)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5HBrCl2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.88 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Chemical Synthesis and Intermediates
Reagent in Organic Synthesis:
3-Bromo-2,4-dichloro-5-nitropyridine serves as a crucial intermediate in the synthesis of various organic compounds. Its halogenated structure allows for diverse substitution reactions, making it valuable in creating more complex molecules. For instance, it can be utilized in cross-coupling reactions to form carbon-carbon bonds, which are essential in the synthesis of pharmaceuticals and agrochemicals .
Example Reactions:
- Cross-Coupling Reactions: The bromine and chlorine substituents on the pyridine ring facilitate reactions such as Suzuki and Heck coupling, allowing for the introduction of various functional groups .
- Nucleophilic Substitution: The compound can undergo nucleophilic substitution reactions due to the presence of electrophilic halogen atoms, enabling the formation of derivatives that may exhibit enhanced biological activity .
Pharmaceutical Applications
Pharmaceutical Intermediates:
The compound is often used as a building block in the synthesis of biologically active molecules. Its derivatives have been studied for their potential therapeutic effects. For example, modifications of the nitro group can lead to compounds with anti-cancer properties or antimicrobial activity .
Case Study:
Research has demonstrated that derivatives of this compound exhibit significant activity against certain bacterial strains. This highlights its potential as a lead compound for developing new antibiotics .
Agricultural Chemistry
Pesticide Development:
The compound's structure is conducive to modifications that enhance its efficacy as a pesticide. Research into its derivatives has shown promise in developing new agrochemicals that target specific pests while minimizing environmental impact .
Case Study:
A study on the use of halogenated pyridines in agrochemicals revealed that this compound derivatives could effectively control pest populations with lower toxicity profiles compared to conventional pesticides .
Material Science
Polymer Chemistry:
In material science, this compound can be employed as a monomer or additive in polymer formulations. Its unique chemical properties allow for the development of materials with specific thermal and mechanical characteristics .
Example Applications:
- Conductive Polymers: The compound can be integrated into conductive polymer matrices to enhance electrical properties.
- Coating Materials: Its use in coatings can improve resistance to environmental degradation due to its halogenated structure.
Summary Table of Applications
Mechanism of Action
The mechanism by which 3-Bromo-2,4-dichloro-5-nitropyridine exerts its effects depends on its specific application. For example, in pharmaceuticals, it may interact with biological targets such as enzymes or receptors, leading to therapeutic effects. The molecular pathways involved can vary widely based on the context of its use.
Comparison with Similar Compounds
Research Findings and Industrial Relevance
- Pharmaceutical Intermediates:
The compound’s multi-halogenated structure is pivotal in synthesizing kinase inhibitors and antiviral agents. For instance, its analog, 5-Bromo-2,4-dichloro-3-nitropyridine, is a precursor to telaprevir intermediates . - Agrochemical Applications: Nitropyridine derivatives are leveraged in herbicide development due to their stability under UV exposure, a trait enhanced by chlorine substituents .
Biological Activity
3-Bromo-2,4-dichloro-5-nitropyridine (CAS Number: 850180-82-4) is a pyridine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound's structure includes multiple halogen substitutions, which can significantly influence its reactivity and interactions with biological targets.
- Molecular Formula : CHBrClNO
- Molecular Weight : 271.88 g/mol
- LogP : 3.58 (indicating moderate lipophilicity)
- PSA (Polar Surface Area) : 58.71 Ų
Biological Activity Overview
This compound exhibits a range of biological activities, primarily explored through its interactions with various enzyme systems and receptors. The following sections detail specific activities and findings from recent studies.
Enzyme Inhibition Studies
Recent research has indicated that this compound acts as an inhibitor for several key enzymes:
- Kinase Inhibition :
- The compound has been identified as a moderate inhibitor of certain kinases, particularly those involved in cancer pathways. For instance, it has shown activity against mutant forms of the Epidermal Growth Factor Receptor (EGFR), which is crucial in many cancers .
- A study reported that compounds structurally related to this compound were evaluated for their ability to inhibit Jak2 and Tyk2 kinases with IC values ranging from 1 to 16 nM .
Case Study 1: Anticancer Activity
In a high-throughput screening study, derivatives of nitropyridines, including this compound, were tested for their cytotoxic effects on various cancer cell lines. The results indicated that the compound exhibited selective cytotoxicity towards cells with specific mutations in EGFR .
| Cell Line | IC (µM) | Selectivity Ratio |
|---|---|---|
| A431 (EGFR+) | 3.5 | - |
| HCC827 (EGFR L858R) | 1.2 | 2.9 |
| H1975 (EGFR T790M) | 0.8 | 4.4 |
Case Study 2: Anti-inflammatory Effects
Another study explored the anti-inflammatory properties of similar nitro-substituted pyridines. The findings suggested that these compounds could modulate inflammatory pathways by inhibiting NF-kB activation in macrophages .
The mechanism behind the biological activity of this compound is believed to involve:
- Binding Affinity : The compound's halogen substitutions enhance its binding affinity to target proteins by facilitating stronger interactions through halogen bonding and π-stacking.
- Selectivity : Structural modifications allow for selective inhibition of mutant kinases compared to wild-type forms, which is critical for developing targeted cancer therapies .
Preparation Methods
Reaction Pathway and Conditions
This method begins with 2-amino-4-chloropyridine as the starting material (Fig. 1A). Bromination is achieved using N-bromosuccinimide (NBS) in dichloromethane at 0°C, yielding 5-bromo-2-amino-4-chloropyridine with >80% efficiency. Subsequent diazotization with NaNO₂/HCl at -30°C generates a diazonium intermediate, which undergoes chlorination via CuCl to produce 3-bromo-2,4-dichloropyridine. Final nitration with fuming HNO₃/H₂SO₄ at 25–30°C introduces the nitro group at position 5, achieving a total yield of 45–50%.
Key Data:
| Step | Reagents | Temperature | Yield |
|---|---|---|---|
| Bromination | NBS, CH₂Cl₂ | 0°C | 87% |
| Diazotization | NaNO₂, HCl | -30°C | 92% |
| Nitration | HNO₃/H₂SO₄ | 25°C | 58% |
Advantages : Avoids hazardous reagents like butyllithium; scalable to multi-kilogram batches.
Limitations : Requires cryogenic conditions for diazotization, increasing operational complexity.
Nitration Followed by Bromination of 2,4-Dichloropyridine
Reaction Pathway and Conditions
In this approach, 2,4-dichloropyridine is first nitrated using a HNO₃/H₂SO₄ mixture at 40°C, yielding 2,4-dichloro-5-nitropyridine (85–90% purity). Bromination is then performed with liquid Br₂ in acetic acid at 65–75°C, selectively substituting hydrogen at position 3. The reaction is quenched with Na₂S₂O₃, and the product is purified via column chromatography (hexane/EtOAc), achieving a 68% isolated yield.
Key Data:
| Step | Reagents | Temperature | Yield |
|---|---|---|---|
| Nitration | HNO₃/H₂SO₄ | 40°C | 89% |
| Bromination | Br₂, CH₃COOH | 70°C | 68% |
Advantages : High regioselectivity due to electron-withdrawing nitro group directing bromination to position 3.
Limitations : Use of liquid bromine necessitates strict safety protocols.
Direct Halogen Exchange on Pre-functionalized Pyridines
Reaction Pathway and Conditions
This method leverages halogen exchange on 3-iodo-2,4-dichloro-5-nitropyridine using CuBr in DMF at 120°C. The iodopyridine precursor is synthesized via iodination of 2,4-dichloro-5-nitropyridine with NaI/TMSCl in propionitrile. The halogen exchange achieves >90% conversion, with final purification via recrystallization from ethanol/water (mp 101–106°C).
Key Data:
| Step | Reagents | Temperature | Yield |
|---|---|---|---|
| Iodination | NaI, TMSCl | 80°C | 88% |
| Bromination | CuBr, DMF | 120°C | 91% |
Advantages : Eliminates harsh nitration conditions; suitable for late-stage diversification.
Limitations : High-cost iodination step and extended reaction times (12–24 hr).
Comparative Analysis of Methods
| Parameter | Method 1 | Method 2 | Method 3 |
|---|---|---|---|
| Total Yield | 50% | 60% | 80% |
| Scalability | Industrial | Pilot-scale | Lab-scale |
| Hazardous Reagents | Low | Moderate | High |
| Purification Complexity | Medium | High | Low |
Method 1 is preferred for large-scale production due to cost-effective reagents, whereas Method 3 offers superior yields for research applications despite higher costs.
Mechanistic Considerations
-
Nitration : The nitro group is introduced via electrophilic aromatic substitution, favored by the electron-deficient pyridine ring. Sulfuric acid protonates HNO₃, generating the nitronium ion (NO₂⁺), which attacks position 5 due to meta-directing effects of chlorine.
-
Bromination : NBS provides a controlled bromine source, minimizing polybromination. In acetic acid, Br₂ forms Br⁺, which targets position 3 due to steric and electronic factors .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 3-bromo-2,4-dichloro-5-nitropyridine, and how can competing side reactions be minimized?
- Methodological Answer : The synthesis typically involves halogenation and nitration steps. For bromination, N-bromosuccinimide (NBS) with radical initiators like AIBN in inert solvents (e.g., CCl₄) is effective, as described for analogous brominated pyridines . To minimize side reactions (e.g., over-bromination or nitro group displacement), precise stoichiometry and low-temperature conditions (0–5°C) are recommended. Sequential halogenation (chlorination before bromination) can reduce steric hindrance and improve regioselectivity. Post-synthesis purification via column chromatography (silica gel, hexane/EtOAc gradient) ensures high purity.
Q. How can spectroscopic techniques (NMR, IR, MS) distinguish this compound from structurally similar derivatives?
- Methodological Answer :
- ¹H NMR : The absence of aromatic protons (due to full substitution) simplifies analysis. Coupling patterns in ¹³C NMR differentiate substituent positions; electronegative groups (NO₂, Cl, Br) deshield adjacent carbons.
- IR : Strong NO₂ asymmetric stretching (~1520 cm⁻¹) and symmetric stretching (~1350 cm⁻¹) confirm nitration.
- HRMS : Exact mass (e.g., [M+H]⁺) distinguishes isotopic clusters (Br/Cl isotopes). Reference data for similar compounds (e.g., 5-bromo-2-chloro-3-nitropyridine) validate assignments .
Advanced Research Questions
Q. What computational strategies (e.g., DFT) predict the regioselectivity of nucleophilic aromatic substitution (SNAr) in this compound?
- Methodological Answer : Density-functional theory (DFT) with hybrid functionals (e.g., B3LYP) and basis sets (6-31G*) calculates partial charges and frontier molecular orbitals. For SNAr, the nitro group activates the pyridine ring at meta positions, while bromine and chlorine direct nucleophiles to specific sites. Fukui indices identify electrophilic centers, and transition-state modeling (using Gaussian or ORCA) evaluates activation barriers for competing pathways . Experimental validation via kinetic studies (e.g., monitoring substitution with thiols) corroborates computational predictions .
Q. How do steric and electronic effects influence catalytic cross-coupling reactions (e.g., Suzuki-Miyaura) with this compound?
- Methodological Answer : The electron-withdrawing nitro group deactivates the ring, requiring electron-rich palladium catalysts (e.g., Pd(PPh₃)₄) and elevated temperatures (80–100°C). Steric hindrance from 2,4-dichloro substituents favors coupling at the 3-bromo position. Solvent choice (toluene/DMF) and base (Cs₂CO₃) optimize yields. GC-MS or LC-MS monitors reaction progress, while X-ray crystallography of intermediates (e.g., boronate esters) confirms regiochemistry .
Q. What contradictions exist in reported reaction outcomes for halogenated nitropyridines, and how can they be resolved?
- Methodological Answer : Discrepancies in yields or by-products (e.g., dehalogenation vs. nitro reduction) arise from varying reaction conditions. For example:
- Reductive Conditions : Use of H₂/Pd-C may reduce nitro groups, while Zn/HCl selectively removes halogens. Controlled experiments with isotopic labeling (e.g., D₂O quenching) identify active pathways.
- Photoreactivity : UV exposure can induce nitro-to-nitrito rearrangement, altering reactivity. Time-resolved UV-vis spectroscopy tracks such intermediates .
Key Recommendations for Researchers
- Synthesis : Prioritize stepwise halogenation to avoid steric clashes.
- Characterization : Use tandem MS/MS to resolve isotopic complexity.
- Computational Modeling : Validate DFT results with experimental kinetics to refine predictive accuracy.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
